D-beta-Imidazolelactic Acid, Monohydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-beta-Imidazolelactic Acid, Monohydrate typically involves the reaction of imidazole with lactic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated as a monohydrate . The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product. The compound is often produced in batch reactors, and the reaction conditions are closely monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
D-beta-Imidazolelactic Acid, Monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into simpler imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
D-beta-Imidazolelactic Acid, Monohydrate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of imidazole alkaloids and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of D-beta-Imidazolelactic Acid, Monohydrate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Lactic Acid: A simple carboxylic acid with a hydroxyl group, used in various industrial and biological applications.
Imidazole: A five-membered aromatic ring with two nitrogen atoms, widely used in pharmaceuticals and as a building block in organic synthesis.
Uniqueness
D-beta-Imidazolelactic Acid, Monohydrate is unique due to its combination of lactic acid and imidazole moieties, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(2S)-2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.H2O/c9-5(6(10)11)1-4-2-7-3-8-4;/h2-3,5,9H,1H2,(H,7,8)(H,10,11);1H2/t5-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUYTQBGWOQLKC-JEDNCBNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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